molecular formula C9H16Cl2N4 B14777310 (R)-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

(R)-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B14777310
M. Wt: 251.15 g/mol
InChI Key: MYTKSGBFSHCSEK-UHFFFAOYSA-N
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Description

®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine core.

    Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Pharmacology: The compound is studied for its potential effects on various biological pathways and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine: Lacks the ®-configuration and dihydrochloride salt form.

    2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Similar pyrimidine core with different substituents.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Pyrimidine core with pyridine substituents.

Uniqueness

®-6-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific ®-configuration and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

6-methyl-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H

InChI Key

MYTKSGBFSHCSEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl

Origin of Product

United States

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